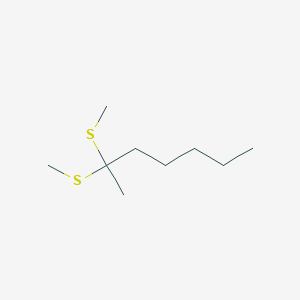
2,2-Bis(methylsulfanyl)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(methylsulfanyl)heptane is an organic compound with the molecular formula C9H20S2 It is characterized by the presence of two methylsulfanyl groups attached to the second carbon of a heptane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)heptane typically involves the reaction of heptane derivatives with methylsulfanyl reagents. One common method is the alkylation of 2,2-dimethylthiirane with heptane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.
化学反応の分析
Types of Reactions
2,2-Bis(methylsulfanyl)heptane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes with reduced sulfur content.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
科学的研究の応用
2,2-Bis(methylsulfanyl)heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Bis(methylsulfanyl)heptane involves its interaction with molecular targets through its methylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, which can alter the compound’s properties and reactivity. The pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Similar Compounds
- 2,2-Bis(methylsulfanyl)butane
- 2,2-Bis(methylsulfanyl)pentane
- 2,2-Bis(methylsulfanyl)hexane
Uniqueness
2,2-Bis(methylsulfanyl)heptane is unique due to its specific chain length and the positioning of the methylsulfanyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The compound’s unique characteristics make it valuable for specific applications in research and industry.
特性
CAS番号 |
75920-72-8 |
|---|---|
分子式 |
C9H20S2 |
分子量 |
192.4 g/mol |
IUPAC名 |
2,2-bis(methylsulfanyl)heptane |
InChI |
InChI=1S/C9H20S2/c1-5-6-7-8-9(2,10-3)11-4/h5-8H2,1-4H3 |
InChIキー |
ZSATZDDCZBHRCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


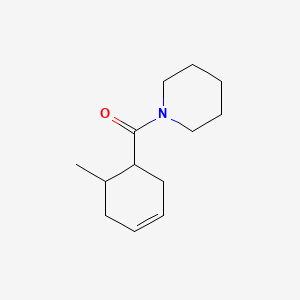
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
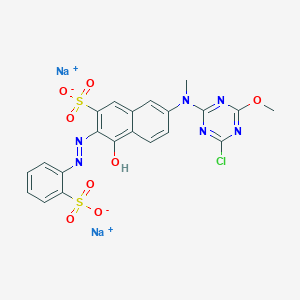
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)
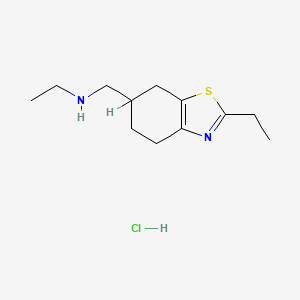
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)
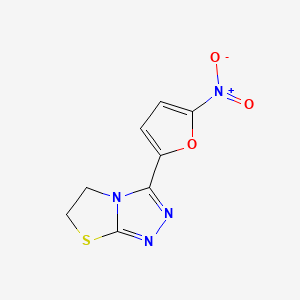

![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)

![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
